molecular formula C18H14ClF3N2S B2890406 5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole CAS No. 318234-16-1

5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole

Cat. No.: B2890406
CAS No.: 318234-16-1
M. Wt: 382.83
InChI Key: RGBAQSSQLUBRHP-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a trifluoromethylphenylsulfanylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide or dimethyl sulfate.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Trifluoromethylphenylsulfanylmethyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as a halomethyl derivative, with 3-(trifluoromethyl)thiophenol under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance reaction efficiency and reproducibility. Additionally, purification techniques such as recrystallization, distillation, and chromatography would be utilized to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, nucleophiles like sodium methoxide for methoxylation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methyl-3-phenylpyrazole: Lacks the trifluoromethylphenylsulfanylmethyl group, resulting in different chemical and biological properties.

    1-Methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole: Similar structure but without the chloro group, which may affect its reactivity and interactions.

    5-Chloro-1-methyl-3-phenyl-4-(methylsulfanylmethyl)pyrazole: Contains a methylsulfanylmethyl group instead of the trifluoromethylphenylsulfanylmethyl group, leading to different physicochemical properties.

Uniqueness

The presence of the trifluoromethylphenylsulfanylmethyl group in 5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2S/c1-24-17(19)15(16(23-24)12-6-3-2-4-7-12)11-25-14-9-5-8-13(10-14)18(20,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBAQSSQLUBRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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